4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

MMP-14 inhibitor MT1-MMP tumor invasion

4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (PubChem CID 3614066; CAS 877794-58-6) is a pyrazolo[1,5-a]pyrimidine derivative bearing a methyl group at position 5, a phenyl ring at position 3, and a morpholine substituent directly attached at position 7 of the fused heterocyclic core. The compound has a molecular formula of C₁₇H₁₈N₄O, a molecular weight of 294.35 g/mol, a computed XLogP3-AA of 2.4, zero hydrogen bond donors, and only two rotatable bonds, placing it within favorable oral drug-like physicochemical space.

Molecular Formula C17H18N4O
Molecular Weight 294.35 g/mol
Cat. No. B4453584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Molecular FormulaC17H18N4O
Molecular Weight294.35 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)N3CCOCC3)C4=CC=CC=C4
InChIInChI=1S/C17H18N4O/c1-13-11-16(20-7-9-22-10-8-20)21-17(19-13)15(12-18-21)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3
InChIKeySUEDPLSNXHDQJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine: Core Identity and Scaffold Context for Procurement Decisions


4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (PubChem CID 3614066; CAS 877794-58-6) is a pyrazolo[1,5-a]pyrimidine derivative bearing a methyl group at position 5, a phenyl ring at position 3, and a morpholine substituent directly attached at position 7 of the fused heterocyclic core [1]. The compound has a molecular formula of C₁₇H₁₈N₄O, a molecular weight of 294.35 g/mol, a computed XLogP3-AA of 2.4, zero hydrogen bond donors, and only two rotatable bonds, placing it within favorable oral drug-like physicochemical space [2]. It has been deposited in the Molecular Libraries Small Molecule Repository (MLSMR) and screened across multiple targets in the NIH Molecular Libraries Program, yielding quantitative activity data against matrix metalloproteinase-14 (MMP-14/MT1-MMP) and the C. elegans nuclear hormone receptor daf-12 [1][3]. The compound belongs to a broader class of 7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidines claimed as selective PI3Kδ inhibitors for inflammatory and oncological indications [4].

Why Pyrazolo[1,5-a]pyrimidine Analogs Cannot Be Freely Interchanged: The Case of 4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine


Within the pyrazolo[1,5-a]pyrimidine class, seemingly minor structural modifications produce profound shifts in target engagement and potency that preclude simple analog substitution. Replacing the C7 morpholine of the target compound with a 4-fluorophenyl group yields an analog (7-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine) whose MMP-14 EC₅₀ exceeds 5.57 µM compared to 3.57 µM for the morpholine-bearing parent, representing at least a 1.6-fold loss in potency [1][2]. Conversely, installing a piperazine-ethanol moiety at C7 (the compound known as E40071) redirects functional activity entirely toward BMP2 transcriptional upregulation (EC₅₀ = 2.73 µM) rather than MMP-14 inhibition, demonstrating that the C7 substituent controls not merely potency magnitude but target selectivity itself [3]. Even within the same substitution class, the presence or absence of a 2-methyl group on the pyrazolo[1,5-a]pyrimidine core redirects screening hit profiles: the 2,5-dimethyl analog 4-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine registers an IC₅₀ of 64 µM in a eukaryotic translation initiation assay rather than the MMP-14 activity observed for the 5-methyl-only target compound [4]. These quantitative divergences confirm that each substitution pattern defines a functionally distinct chemical entity.

Quantitative Differentiation Evidence: 4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine vs. Closest Analogs


MMP-14 Inhibition: Morpholine at C7 Outperforms 4-Fluorophenyl Substitution by ≥1.6-fold

4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine demonstrated an EC₅₀ of 3.57 µM (3.57 × 10³ nM) against human matrix metalloproteinase-14 (MMP-14/MT1-MMP) in a confirmatory dose-response assay performed at the Sanford-Burnham Center for Chemical Genomics and deposited in PubChem BioAssay AID 618 [1]. In contrast, the closely related analog 7-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine, which replaces the C7 morpholine with a 4-fluorophenyl group, exhibited an EC₅₀ greater than 5.57 µM (>5.57 × 10³ nM) when screened under comparable conditions at The Scripps Research Institute Molecular Screening Center [2]. This represents a minimum 1.6-fold improvement in MMP-14 inhibitory potency conferred specifically by the morpholine substituent at C7 relative to the 4-fluorophenyl alternative.

MMP-14 inhibitor MT1-MMP tumor invasion

Target Selectivity Window: 19-fold Preference for MMP-14 over daf-12 Nuclear Hormone Receptor

When screened against two phylogenetically distinct targets, 4-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine displayed a 19-fold selectivity window. Against human MMP-14, the compound registered an EC₅₀ of 3.57 µM [1], whereas against the C. elegans nuclear hormone receptor daf-12, the EC₅₀ was 67.5 µM (6.75 × 10⁴ nM) [2]. Both assays were conducted within the NIH Molecular Libraries Program framework, using comparable screening protocols. The 18.9-fold discrimination between these two targets provides a quantitative selectivity benchmark that can be used to evaluate whether related analogs preserve, improve, or degrade this window.

selectivity profiling MMP-14 daf-12 off-target screening

Direct C7-Morpholine Attachment vs. Aminoalkyl Linker: A >280-fold Potency Differential

The mode of morpholine attachment to the pyrazolo[1,5-a]pyrimidine core critically determines biological potency. The target compound, bearing morpholine directly at C7 via a C–N bond, achieves an EC₅₀ of 3.57 µM on MMP-14 [1]. In contrast, (5-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-(3-morpholinopropyl)amine — which interposes a three-carbon aminopropyl linker between the C7 position and the morpholine ring — exhibits an IC₅₀ of 999 µM (9.99 × 10⁵ nM) against human germ cell alkaline phosphatase [2]. Although these measurements are against different targets and therefore represent a cross-study class-level comparison, the >280-fold difference in apparent potency underscores the functional impact of the C7 attachment geometry. Direct morpholine attachment preserves a compact, rigid conformation that is likely essential for engaging shallow ATP-competitive binding pockets, whereas the flexible aminoalkyl linker dramatically attenuates target interaction.

SAR C7 substitution morpholine linker ALK phosphatase

Distinct Target Engagement Profile: 5-Methyl vs. 2,5-Dimethyl Core Substitution Redirects Biological Activity

The presence or absence of a methyl group at position 2 of the pyrazolo[1,5-a]pyrimidine core fundamentally alters the screening hit profile. The target compound (5-methyl only at C5) was identified as an MMP-14 inhibitor with an EC₅₀ of 3.57 µM [1]. Its 2,5-dimethyl analog, 4-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine, was instead identified as an inhibitor of eukaryotic translation initiation with an IC₅₀ of 64 µM (6.40 × 10⁴ nM) in a dose-response confirmation assay conducted through the NIH Molecular Libraries Screening Centers Network [2]. This target-switching phenomenon — wherein addition of a single methyl group at C2 redirects hit activity from an extracellular protease (MMP-14) to an intracellular translation machinery component — demonstrates that the 5-methyl monosubstituted core defines a distinct biological fingerprint that cannot be extrapolated from the 2,5-dimethyl series.

core substitution SAR 2-methyl effect target switching

C7 Substituent Controls Functional Phenotype: Morpholine (MMP-14 Inhibition) vs. Piperazine-Ethanol (BMP2 Osteogenic Upregulation)

The identity of the C7 nitrogen heterocycle determines not only target affinity but the downstream cellular phenotype. The target compound, bearing a morpholine ring at C7, acts as an MMP-14 inhibitor (EC₅₀ = 3.57 µM) [1]. Replacement of the morpholine with an N-(2-hydroxyethyl)piperazine moiety yields compound E40071 — [2-(4-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethan-1-ol] — which was identified through a cell-based high-throughput screen of 20,000 compounds as a BMP2 transcriptional up-regulator with an EC₅₀ of 2.73 µM in MC3T3-E1 osteoblast precursor cells [2]. E40071 was shown to upregulate BMP2 mRNA levels, induce Smad1/5/8 phosphorylation, increase alkaline phosphatase activity, promote mineralization, and inhibit RANKL-induced osteoclast differentiation — a comprehensive osteogenic phenotype entirely distinct from MMP-14 inhibition. This orthogonal functional outcome confirms that the C7 substituent is a phenotypic switch: morpholine directs activity toward MMP-14, while piperazine-ethanol redirects it toward BMP2-mediated bone anabolism.

C7 pharmacophore morpholine vs. piperazine osteogenic differentiation

Physicochemical Profile: Favorable Drug-Like Properties with Zero H-Bond Donors and Low Rotatable Bond Count

4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine possesses a physicochemical profile predictive of favorable oral bioavailability and membrane permeability. Key computed properties include: molecular weight = 294.35 g/mol, XLogP3-AA = 2.4, hydrogen bond donor count = 0, hydrogen bond acceptor count = 4, rotatable bond count = 2, and topological polar surface area (estimated from structure) below 60 Ų [1]. All parameters fall within established oral drug-likeness thresholds (Lipinski Rule of Five and Veber rules). The absence of hydrogen bond donors is particularly notable: in contrast, the piperazine-ethanol analog E40071 introduces one H-bond donor (the ethanol hydroxyl), increasing molecular weight and potentially reducing passive membrane permeability [2]. The low rotatable bond count (2 bonds) confers conformational rigidity that may contribute to reduced entropic penalty upon target binding compared to analogs bearing flexible aminoalkyl linkers that introduce 5+ additional rotatable bonds.

drug-likeness physicochemical properties oral bioavailability lead-like

High-Confidence Application Scenarios for 4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine Based on Quantitative Evidence


MMP-14/MT1-MMP Inhibitor Tool Compound for Tumor Invasion and Metastasis Research

The compound's EC₅₀ of 3.57 µM against human MMP-14, combined with its 19-fold selectivity window over daf-12, positions it as a structurally tractable starting point for developing MMP-14-selective chemical probes [1][2]. MMP-14 is a membrane-tethered collagenase that drives tumor cell invasion by degrading extracellular matrix and activating pro-MMP-2; selective small-molecule MMP-14 inhibitors remain scarce relative to broad-spectrum MMP inhibitors that failed clinically due to musculoskeletal toxicity. The 5-methyl-3-phenyl substitution pattern on the pyrazolo[1,5-a]pyrimidine core provides a defined SAR foothold distinct from the 2,5-dimethyl series, allowing researchers to probe MMP-14 catalytic domain interactions without confounding activity at other MMP family members or translation initiation complexes . The compound's favorable physicochemical profile (MW < 300 Da, zero HBD, cLogP = 2.4) further supports its use in cell-permeable probe development .

Scaffold for PI3Kδ-Selective Inhibitor Optimization in Inflammatory and Autoimmune Disease Programs

The 7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine chemotype, of which the target compound is a representative member, is explicitly claimed in patent CN107743489A as a selective PI3Kδ inhibitor scaffold for treating immunological diseases, inflammatory conditions, and cancer [1]. The direct C7-morpholine attachment, which the target compound possesses, is recognized in the medicinal chemistry literature as a critical motif for PI3Kδ isoform selectivity, with the morpholine oxygen engaging a conserved valine residue in the PI3K hinge region while the pyrazolo[1,5-a]pyrimidine core occupies the adenine pocket [2]. The target compound's specific substitution pattern (5-methyl, 3-phenyl) serves as a baseline for exploring the SAR of the C3 and C5 positions while maintaining the essential C7 morpholine pharmacophore. The >280-fold potency advantage of direct morpholine attachment over aminoalkyl-linked morpholine reinforces the importance of preserving this structural feature during analog design .

C7 Morpholine Pharmacophore Reference Standard for Pyrazolo[1,5-a]pyrimidine SAR Studies

The compound serves as an essential reference point for structure-activity relationship studies exploring the functional consequences of C7 substitution. The direct head-to-head comparison with E40071 demonstrates that replacing C7 morpholine with piperazine-ethanol completely redirects biological activity from MMP-14 inhibition to BMP2-mediated osteogenic differentiation, establishing the C7 position as a phenotypic switch [1]. Similarly, the comparison with the C7 4-fluorophenyl analog shows that morpholine provides a ≥1.6-fold potency advantage for MMP-14 engagement [2]. These orthogonal data points make the target compound an indispensable control for any SAR campaign seeking to optimize C7 substituents while preserving (or intentionally redirecting) the functional profile of the pyrazolo[1,5-a]pyrimidine core.

Chemical Probe for Investigating BMP2-Independent Osteogenic Pathways via MMP-14 Modulation

While E40071 (the piperazine-ethanol analog) has been validated as a BMP2 up-regulator with osteogenic activity in MC3T3-E1 cells [1], the target compound's distinct MMP-14 inhibitory profile offers a complementary tool for dissecting BMP2-independent mechanisms in bone biology. MMP-14 is expressed in osteoblasts and osteoclasts and participates in bone remodeling through collagenolysis and growth factor release. By using the target compound alongside E40071 in comparative studies, researchers can deconvolute whether observed osteogenic effects are attributable to BMP2 pathway activation (E40071-driven) or MMP-14-mediated matrix remodeling (target compound-driven). The 3.57 µM potency of the target compound on MMP-14 and the 2.73 µM potency of E40071 on BMP2 are sufficiently matched to permit equimolar comparative experimental designs [2].

Quote Request

Request a Quote for 4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.